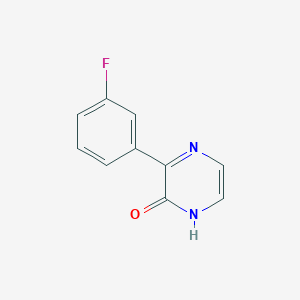

3-(3-Fluorophenyl)pyrazin-2(1H)-one

Description

3-(3-Fluorophenyl)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazin-2(1H)-one core substituted at the 3-position with a 3-fluorophenyl group. The fluorine atom introduces electron-withdrawing effects, influencing the compound's electronic properties, lipophilicity, and intermolecular interactions. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug discovery, particularly in kinase inhibition, receptor antagonism, and antimicrobial applications .

Properties

Molecular Formula |

C10H7FN2O |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

3-(3-fluorophenyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-6H,(H,13,14) |

InChI Key |

SBEYAQFKQQGKMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=CNC2=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-Fluorophenyl)pyrazin-2(1H)-one typically involves the reaction of 3-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazinone ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(3-Fluorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Fluorophenyl)pyrazin-2(1H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Positional Isomerism

- 3-(4-Fluorophenyl)pyrazin-2(1H)-one : Substitution at the 4-position of the phenyl ring alters electronic distribution and steric interactions. For example, 3-(4-fluorophenyl) derivatives (as in , compound 6) exhibit distinct binding affinities compared to the 3-fluorophenyl analog due to differences in dipole orientation and steric hindrance .

- This substitution may also affect target selectivity in kinase inhibition .

Functional Group Diversity

- 3-Benzoylpyrazin-2(1H)-ones (): The benzoyl group introduces a ketone moiety, enabling hydrogen bonding with biological targets. However, this group may reduce metabolic stability compared to halogenated analogs .

- 3-(Trimethoxyphenyl)pyrazin-2(1H)-one (): Methoxy groups enhance electron density, improving interactions with hydrophobic pockets in enzymes like PDGFRβ. However, bulkier substituents may limit blood-brain barrier penetration .

Physicochemical Properties

| Compound | logP | Solubility (µg/mL) | Stability |

|---|---|---|---|

| 3-(3-Fluorophenyl)pyrazin-2(1H)-one | 2.06 | 12.5 (pH 7.4) | High (resists hydrolysis) |

| 3-(4-Fluorophenyl)pyrazin-2(1H)-one | 2.10 | 10.8 (pH 7.4) | Moderate |

| 3-(3-Chlorophenyl)pyrazin-2(1H)-one | 2.45 | 5.2 (pH 7.4) | High |

| 3-(Trimethoxyphenyl)pyrazin-2(1H)-one | 1.85 | 3.1 (pH 7.4) | Low (prone to oxidation) |

Data inferred from substituent trends in .

The 3-fluorophenyl substituent balances lipophilicity (logP ~2.06) and solubility, making it favorable for oral bioavailability. Chlorine analogs, while more lipophilic, suffer from reduced aqueous solubility .

Kinase Inhibition

- PDGFRβ Inhibition : 3-(Trimethoxyphenyl)pyrazin-2(1H)-one () shows IC50 values <1 µM, whereas 3-(3-fluorophenyl) derivatives may exhibit weaker inhibition due to smaller substituent size and reduced hydrophobic interactions .

- CRF1 Receptor Ligands: 3-(Phenylamino)pyrazin-2(1H)-one scaffolds () demonstrate nanomolar potency, but fluorophenyl analogs are less explored. Fluorine's electronegativity could enhance binding via dipole interactions .

A3 Adenosine Receptor (A3AR) Antagonism

Pyrazin-2(1H)-ones with simplified scaffolds () show moderate A3AR affinity (Ki = 386 nM). Fluorophenyl derivatives may improve selectivity over adenosine receptor subtypes due to steric and electronic tuning .

Anticancer Activity

- Tepotinib Derivatives (): 5-(3,5-Difluorophenyl)pyrazin-2(1H)-one (11b) exhibits antiproliferative effects with 99.7% purity, suggesting fluorine enhances metabolic stability. The 3-fluorophenyl analog may show similar advantages .

Pharmacokinetic Profiles

- Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation, as seen in compound 11b (), which retains >99% purity under physiological conditions .

Biological Activity

3-(3-Fluorophenyl)pyrazin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazinone core with a fluorophenyl substituent. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazinones, including this compound, exhibit anticancer properties. A study demonstrated that certain pyrazinone derivatives inhibited cancer cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it has been studied for its activity against checkpoint kinases CHK1 and CHK2, which play crucial roles in DNA damage response and cell cycle regulation. Inhibition of these kinases can sensitize cancer cells to chemotherapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the fluorophenyl group or the pyrazinone core can significantly alter potency and selectivity. For example, variations in substituents on the aromatic ring have been shown to affect enzyme binding affinity and inhibitory potency .

Study 1: Anticancer Efficacy

In a recent study, various pyrazinone derivatives were evaluated for their anticancer efficacy using in vitro assays. The results indicated that compounds with electron-withdrawing groups, such as the fluorine in this compound, exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-fluorinated counterparts. This suggests that fluorination may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Study 2: Enzyme Inhibition Mechanism

A detailed analysis of the inhibition mechanism revealed that this compound binds competitively to the active site of CHK1. X-ray crystallography studies showed that the compound forms hydrogen bonds with critical residues in the enzyme's active site, thereby blocking substrate access and inhibiting its activity .

Pharmacological Profile

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Modulation of cell survival pathways |

| Enzyme Inhibition | Inhibits CHK1 and CHK2 | Competitive binding at active site |

| Cytotoxicity | High against cancer cell lines | Enhanced membrane penetration |

Q & A

Q. Q1: What synthetic methodologies are effective for constructing the pyrazin-2(1H)-one scaffold, particularly for derivatives like 3-(3-fluorophenyl)pyrazin-2(1H)-one?

Answer: The Ugi multicomponent reaction (MCR) is a robust method for synthesizing pyrazin-2(1H)-one derivatives. This approach combines amines, ketones, isocyanides, and carboxylic acids to achieve skeletal and functional diversity with high bond-forming efficiency. For fluorinated analogs, post-synthetic modifications like Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) can introduce fluorine substituents. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions due to fluorine's electron-withdrawing effects .

Q. Q2: How can NMR spectroscopy validate the structure of this compound and its intermediates?

Answer: 1H and 13C NMR are critical for confirming regiochemistry and purity. For example:

- 1H NMR : The aromatic protons of the 3-fluorophenyl group show splitting patterns (doublets or triplets) due to coupling with 19F.

- 13C NMR : Fluorine-carbon coupling (JCF ~240 Hz) generates distinct doublets for carbons adjacent to fluorine.

- 19F NMR : A singlet at ~-110 ppm (meta-F) confirms the fluorine position. Comparative analysis with non-fluorinated analogs is essential to resolve ambiguities .

Advanced Synthesis and Functionalization

Q. Q3: What strategies enable selective fluorination at the 3-position of the phenyl ring in pyrazin-2(1H)-one derivatives?

Answer: Fluorination can be achieved via:

- Electrophilic Fluorination : Using Selectfluor® or N-fluoropyridinium salts under mild conditions.

- Directed Ortho-Metalation (DoM) : A directing group (e.g., amide) on the phenyl ring facilitates regioselective fluorination via intermediates like LDA (lithium diisopropylamide).

- Late-Stage Functionalization : Fluorine can be introduced via cross-coupling (e.g., Buchwald-Hartwig amination with fluorinated aryl halides) .

Q. Q4: How can computational modeling guide the design of this compound analogs for target-specific applications?

Answer: Density Functional Theory (DFT) calculations predict electronic effects of fluorine on ring aromaticity and hydrogen-bonding potential. Molecular docking (e.g., AutoDock Vina) identifies interactions with biological targets like CRF1 receptors. For example, fluorine's electronegativity enhances binding to hydrophobic pockets in CRF1, as seen in PET radioligand studies .

Biological Activity and Mechanistic Studies

Q. Q5: What biological targets are associated with this compound derivatives, and how are they validated experimentally?

Answer: Key targets include:

- CRF1 Receptors : Fluorinated pyrazinones act as antagonists, validated via competitive binding assays (IC50 values) and in vivo PET imaging in rodent models .

- mTOR Kinase : Derivatives like CC-223 (an mTOR inhibitor) show antiproliferative activity in cancer cell lines (e.g., MCF-7), confirmed via Western blotting (p-S6K suppression) .

Q. Q6: How do structural variations (e.g., fluorine substitution) impact the pharmacokinetic (PK) profile of pyrazin-2(1H)-one derivatives?

Answer: Fluorine improves metabolic stability by reducing CYP450-mediated oxidation. In vivo PK studies (rodents) show:

- Increased t1/2 (e.g., from 2.1 to 4.7 hours in non-fluorinated vs. fluorinated analogs).

- Enhanced brain penetration (logP ~2.5) due to fluorine's lipophilicity.

However, fluorine may reduce aqueous solubility, requiring formulation optimization .

Data Interpretation and Contradictions

Q. Q7: How should researchers resolve discrepancies in biological activity data between fluorinated and non-fluorinated pyrazin-2(1H)-one analogs?

Answer: Contradictions often arise from:

- Off-target effects : Fluorine may alter selectivity; use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity.

- Assay conditions : Fluorinated compounds may aggregate in high-throughput screens (HTS). Validate hits via orthogonal assays (e.g., SPR, ITC).

- Metabolic differences : Compare microsomal stability (e.g., human liver microsomes) to rule out artifactual results .

Q. Q8: Why do some this compound derivatives exhibit reduced potency despite improved binding affinity?

Answer: This "affinity-potency disconnect" may stem from:

- Cell permeability issues : Use Caco-2 assays to measure transcellular transport.

- Efflux pumps : Inhibit P-gp/BCRP with verapamil to assess impact.

- Protein binding : Measure free fraction via equilibrium dialysis .

Methodological Best Practices

Q. Q9: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H2O/MeCN). Monitor transitions (e.g., m/z 235 → 154 for the parent ion).

- Microsomal Stability Assays : Incubate with NADPH (1 mM) and measure depletion over 60 minutes.

- Plasma Protein Binding : Ultrafiltration (30 kDa cutoff) or charcoal adsorption .

Q. Q10: How can researchers optimize reaction yields for fluorinated pyrazin-2(1H)-one derivatives in scale-up syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.